molecular formula C9H8BNO2 B1322661 Quinolin-2-ylboronic acid CAS No. 745784-12-7

Quinolin-2-ylboronic acid

Cat. No. B1322661
M. Wt: 172.98 g/mol
InChI Key: DWHCQRBWSBKHMI-UHFFFAOYSA-N
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Description

Quinolin-2-ylboronic acid is a compound with the molecular formula C9H8BNO2 . It has a molecular weight of 172.98 g/mol . The IUPAC name for this compound is quinolin-2-ylboronic acid .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. A variety of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Conrad–Limpach synthesis involves the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of Quinolin-2-ylboronic acid consists of a benzene ring fused with a pyridine moiety . The InChI string for this compound is InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, and can undergo ring contraction to indole derivatives . They can also be used in annulation reactions to form additional cycles .


Physical And Chemical Properties Analysis

Quinolin-2-ylboronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass of this compound is 173.0648087 g/mol . The topological polar surface area is 53.4 Ų .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs have received considerable attention in drug design due to their broad spectrum of bioactivity . They have been used in the development of various drugs .
    • Boronic acids have been used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Sensing Applications

    • Boronic acids have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These applications can be homogeneous assays or heterogeneous detection .
  • Pharmacological Applications

    • Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .
    • Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
  • Chemical Synthesis

    • Quinolin-2-ylboronic acid, with CAS No. 745784-12-7, is used in chemical synthesis . It’s available for research and can be ordered from chemical suppliers .
  • Neurotoxicity Studies

    • Quinolinic acid is a well-known neurotoxin . It can produce reactive oxygen species (ROS), which are generated in reactions catalyzed by transition metals, especially iron (Fe) . Quinolinic acid can form coordination complexes with iron . This property could be used in studies related to neurotoxicity and oxidative stress .
  • Research and Development

    • Quinolin-2-ylboronic acid is used in research and development . It can be used in various chemical reactions and synthesis . It’s available for research and can be ordered from chemical suppliers .

Future Directions

Quinoline and its derivatives have shown a wide range of therapeutic properties, making them a promising area for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

IUPAC Name

quinolin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHCQRBWSBKHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623225
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-2-ylboronic acid

CAS RN

745784-12-7
Record name Quinolin-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Sarkar, R Hillebrand, KM Johnson… - Journal of …, 2017 - Wiley Online Library
… The reaction between quinolin-2-ylboronic acid and 3a or 3b employing the PCy 3 ligand proceeded in very low yields even with the brominated substrate 3b, but use of the electron-…
Number of citations: 8 onlinelibrary.wiley.com
U Sarkar - 2009 - mospace.umsystem.edu
… while the analogus reaction with 4-bromophenyl boronic acid, 4-nitrophenylbornic acid, and quinolin-2-ylboronic acid gave low yields (Table 1). Use of the bromo-substrate 7 improved …
Number of citations: 1 mospace.umsystem.edu

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